molecular formula C9H9BrO B1378229 1-(1-Bromovinyl)-2-methoxybenzene CAS No. 203176-35-6

1-(1-Bromovinyl)-2-methoxybenzene

Cat. No.: B1378229
CAS No.: 203176-35-6
M. Wt: 213.07 g/mol
InChI Key: JZQFMHKOYWYKTD-UHFFFAOYSA-N
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Description

1-(1-Bromovinyl)-2-methoxybenzene is an organic compound that features a bromovinyl group attached to a methoxybenzene ring

Scientific Research Applications

1-(1-Bromovinyl)-2-methoxybenzene has diverse applications in scientific research:

Safety and Hazards

While specific safety data for 1-(1-Bromovinyl)-2-methoxybenzene is not available, similar brominated compounds can be hazardous. They are typically flammable and should be handled with care .

Future Directions

The future directions for research on 1-(1-Bromovinyl)-2-methoxybenzene would likely involve exploring its reactivity and potential applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxybenzene followed by a vinylation reaction. The bromination step typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The vinylation step can be achieved using acetylene or vinyl halides under specific conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and vinylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromovinyl)-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., LiAlH4, H2), solvents (e.g., ether, tetrahydrofuran), catalysts (e.g., palladium on carbon).

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-(1-Bromovinyl)-2-methoxybenzene is unique due to the presence of both the bromovinyl and methoxy groups, which confer distinct reactivity and versatility in synthetic applications

Properties

IUPAC Name

1-(1-bromoethenyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQFMHKOYWYKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Bromovinyl)-2-methoxybenzene
Reactant of Route 2
1-(1-Bromovinyl)-2-methoxybenzene
Reactant of Route 3
1-(1-Bromovinyl)-2-methoxybenzene
Reactant of Route 4
1-(1-Bromovinyl)-2-methoxybenzene
Reactant of Route 5
1-(1-Bromovinyl)-2-methoxybenzene
Reactant of Route 6
1-(1-Bromovinyl)-2-methoxybenzene

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